(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The compound “(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group and a 4-chloro-5-methyl-pyrimidin-2-ylamino substituent. The (R)-configuration at the pyrrolidine C3 position confers stereochemical specificity, which is critical for interactions in asymmetric synthesis or biological systems. The tert-butyl ester moiety serves as a protective group for carboxylic acids, enhancing stability during synthetic processes . This compound is structurally analogous to intermediates used in medicinal chemistry, particularly in kinase inhibitor development, where pyrimidine and pyrrolidine motifs are common pharmacophores.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-chloro-5-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-7-16-12(18-11(9)15)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIPGSLOQWDPA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological properties.
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 273.73 g/mol
- IUPAC Name : (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
The biological activity of the compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrimidine moiety suggests potential interactions with kinases and other enzymes critical in cellular signaling.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines, demonstrating significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (R)-Compound | A431 (epidermoid) | < 10 | Inhibition of Bcl-2 protein |
| (R)-Compound | Jurkat (T-cell) | < 10 | Induction of apoptosis |
Antimicrobial Activity
Research has indicated that compounds containing a pyrimidine ring exhibit antimicrobial properties. The mechanism often involves interference with bacterial DNA synthesis or disruption of metabolic pathways.
Anticonvulsant Activity
A recent study highlighted that related pyrrolidine derivatives possess anticonvulsant activity, suggesting that (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may also exhibit similar properties. The structure-activity relationship (SAR) indicates that modifications in the pyrimidine ring can enhance efficacy against seizure models.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated the anticancer efficacy of various pyrimidine derivatives. The results indicated that compounds with a chloro substituent at the 4-position exhibited enhanced cytotoxicity against A431 and Jurkat cell lines, correlating with the presence of the pyrrolidine structure .
Study 2: Antimicrobial Activity Assessment
In another investigation, several pyrimidine-based compounds were screened for antimicrobial activity against common pathogens. The findings revealed that (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-pyrrolidine derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural variations, physicochemical properties, and synthetic relevance.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
This difference may influence solubility and target binding in biological systems.
Core Ring Modifications :
- Pyrrolidine (5-membered) vs. piperidine (6-membered) : Pyrrolidine’s smaller ring size introduces greater puckering and conformational constraints, which can affect binding to sterically sensitive targets. Piperidine derivatives () offer more flexibility, which may improve bioavailability .
Stereochemical Considerations :
- The (R)-configuration in the target compound and its sulfanyl analog () contrasts with the unspecified stereochemistry in the piperidine derivative (). Enantiomeric purity is often critical for chiral drugs, as seen in ’s use of optically active catalysts to achieve high enantiomeric excess .
Synthetic Utility: The tert-butyl ester group in all listed compounds enhances stability during synthesis, as demonstrated in ’s base-catalyzed 1,4-addition reactions . The target compound’s amino-pyrimidine motif is synthetically versatile, enabling further derivatization via nucleophilic substitution or cross-coupling reactions.
Structural Analysis via Graph-Based Methods
Chemical structure comparison methods () highlight that minor modifications, such as replacing amino with sulfanyl or altering ring size, significantly impact molecular interaction networks. For example, the amino group’s hydrogen-bonding capability (target compound) contrasts with the sulfur atom’s hydrophobic interactions (), altering biological activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
